

# Morusinol: A Technical Guide to its Physicochemical Properties and Biological Activities

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## Compound of Interest

Compound Name: *Morusinol*

Cat. No.: *B119551*

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## Introduction

**Morusinol** is a prenylated flavonoid isolated from the root bark of *Morus alba* (White Mulberry), a plant with a long history of use in traditional medicine. As a member of the flavonoid class, **Morusinol** possesses a characteristic molecular architecture that contributes to its diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of **Morusinol**, its known biological effects with a focus on the underlying signaling pathways, and detailed protocols for key experimental evaluations. All quantitative data has been summarized in structured tables for ease of reference, and complex biological and experimental processes are visualized through diagrams.

## Physicochemical Properties

**Morusinol** is a solid, yellow powder at room temperature. Its chemical structure is characterized by a flavone backbone with multiple hydroxyl groups and two isoprenoid-derived substituents, which contribute to its lipophilicity and specific biological interactions.

## Chemical Identifiers and Formula

Property	Value	Reference
IUPAC Name	2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one	<a href="#">[1]</a>
Synonyms	Oxydihydromorusin, Oxydihydromorusi	<a href="#">[1]</a>
CAS Number	62949-93-3	<a href="#">[1]</a>
Molecular Formula	C <sub>25</sub> H <sub>26</sub> O <sub>7</sub>	<a href="#">[1]</a>
Molecular Weight	438.5 g/mol	<a href="#">[1]</a>
Monoisotopic Mass	438.16785316 Da	<a href="#">[1]</a>

## Physical Properties

Property	Value	Reference
Physical Description	Solid, Yellow Powder	
Melting Point	215 - 216 °C	
Topological Polar Surface Area	116 Å <sup>2</sup>	<a href="#">[1]</a>

## Solubility

Solvent	Solubility	Reference
Water	0.4867 mg/L @ 25 °C (estimated)	
DMSO	≥ 100 mg/mL (228.07 mM)	
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.70 mM)	
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL (5.70 mM)	

## Spectral Data

Detailed spectral data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and MS) for **Morusinol** are not readily available in the public domain. Structural elucidation is typically performed upon isolation, and the data is reported in specialized phytochemical publications. However, based on its flavonoid structure, the following spectral characteristics can be anticipated:

- $^1\text{H}$  NMR: Signals corresponding to aromatic protons on the A and B rings, protons of the pyran ring, and protons of the prenyl and hydroxy-3-methylbutyl side chains would be expected. The chemical shifts of the aromatic protons would be influenced by the positions of the hydroxyl groups.
- $^{13}\text{C}$  NMR: Resonances for the carbonyl carbon (C-4), aromatic carbons, and carbons of the aliphatic side chains would be observed. DEPT experiments would be used to distinguish between CH,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.
- FT-IR: Characteristic absorption bands for hydroxyl (O-H) stretching (broad, around 3300-3500  $\text{cm}^{-1}$ ), aromatic C-H stretching (around 3000-3100  $\text{cm}^{-1}$ ), carbonyl (C=O) stretching of the flavone nucleus (around 1650  $\text{cm}^{-1}$ ), and aromatic C=C stretching (around 1450-1600  $\text{cm}^{-1}$ ) would be prominent.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the side chains and retro-Diels-Alder fragmentation of the C ring, which is characteristic of flavonoids.

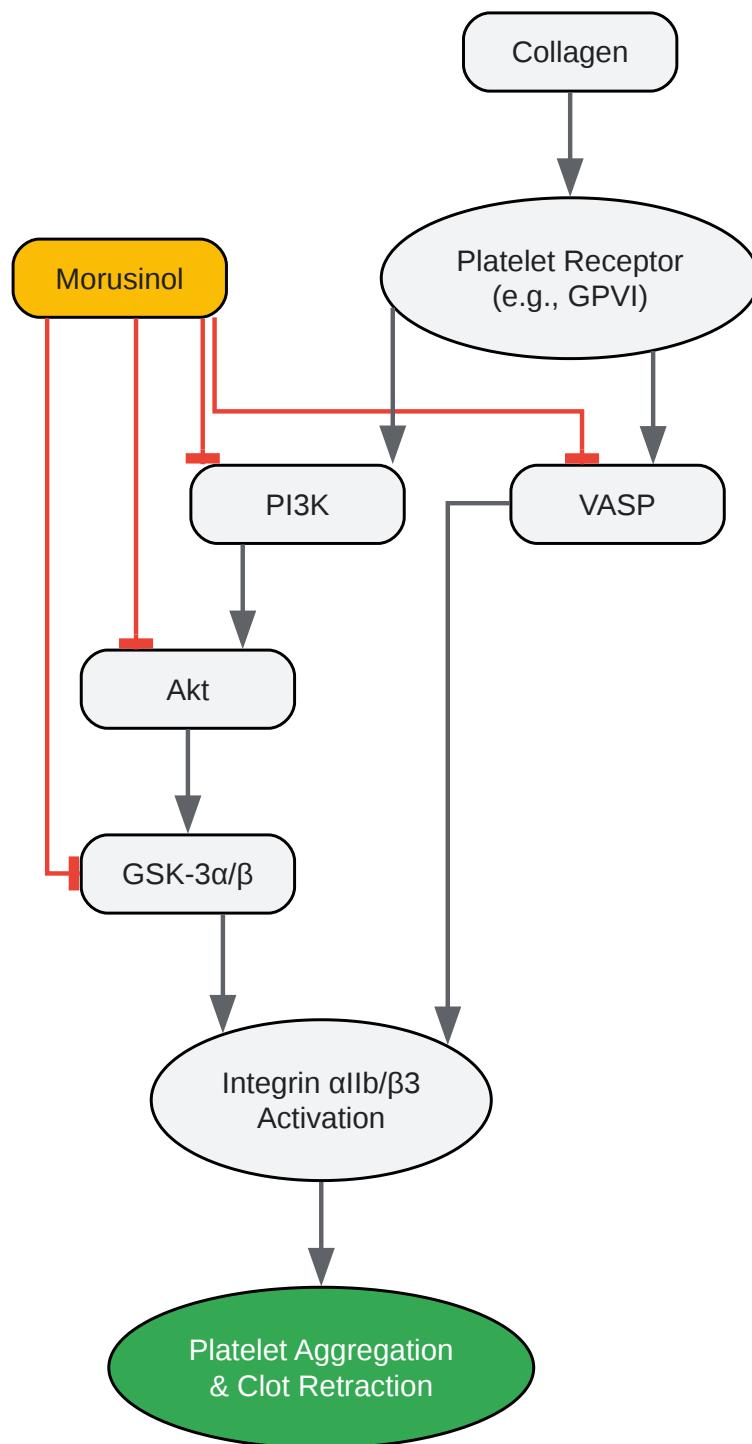
## Biological Activities and Signaling Pathways

**Morusinol** has been shown to exhibit a range of biological activities, including antiplatelet, anticancer, and anti-inflammatory effects.

## Antiplatelet Activity

**Morusinol** demonstrates significant antiplatelet activity by inhibiting platelet aggregation and arterial thrombosis.<sup>[1]</sup> This effect is mediated through the modulation of the integrin  $\alpha IIb/\beta 3$  signaling pathway.

**Morusinol** inhibits the activation of integrin  $\alpha IIb/\beta 3$  by regulating downstream signaling molecules including vasodilator-stimulated phosphoprotein (VASP), phosphatidylinositol-3 kinase (PI3K), protein kinase B (Akt), and glycogen synthase kinase-3 $\alpha/\beta$  (GSK-3 $\alpha/\beta$ ).<sup>[1]</sup> This inhibition leads to reduced fibrinogen binding and clot retraction.



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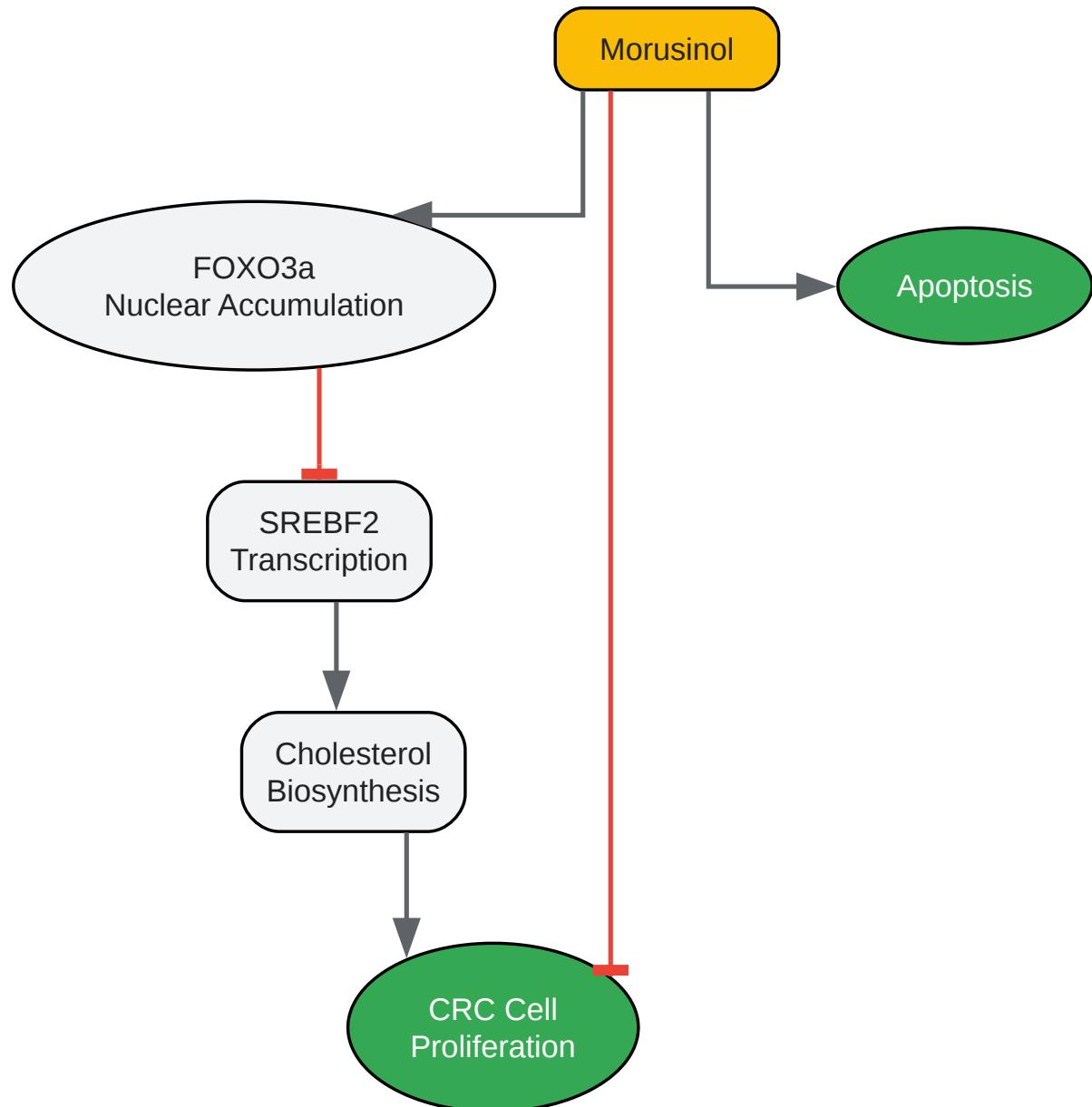
Figure 1: **Morusinol's** Inhibition of the Platelet Aggregation Signaling Pathway.

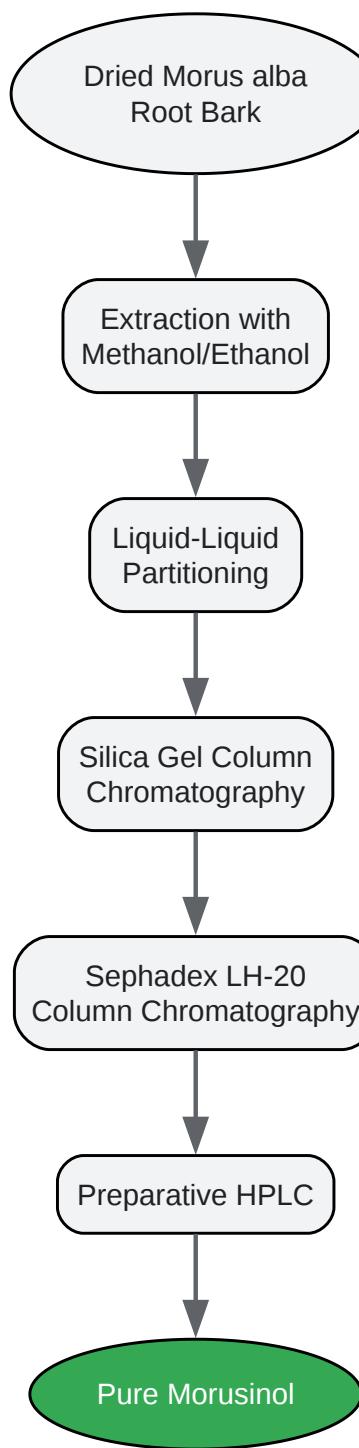
Activity	Concentration	Effect	Reference
Collagen-induced TXB <sub>2</sub> Formation	5 µg/mL	32.1% reduction	
10 µg/mL		42.0% reduction	
30 µg/mL		99.0% reduction	
Arachidonic Acid-induced TXB <sub>2</sub> Formation	5 µg/mL	8.0% reduction	
10 µg/mL		24.1% reduction	
30 µg/mL		29.2% reduction	
In Vivo Arterial Thrombosis	20 mg/kg (oral)	Increased time to occlusion by 20.3 ± 5.0 min	

## Anticancer Activity

**Morusinol** has demonstrated cytotoxic effects against several cancer cell lines. Its mechanisms of action include the induction of apoptosis and cell cycle arrest.

In colorectal cancer (CRC) cells, **Morusinol** suppresses cell proliferation by obstructing cholesterol biosynthesis. It promotes the nuclear accumulation of Forkhead box O3 (FOXO3a), which in turn suppresses the transcription of Sterol Regulatory Element-Binding Transcription Factor 2 (SREBF2). This leads to the downregulation of key enzymes in the cholesterol biosynthesis pathway, ultimately inhibiting cancer cell growth.



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## References

- 1. 2-(2,4-Dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-benzo(1,2-b:3,4-b')dipyran-4-one | C<sub>25</sub>H<sub>26</sub>O<sub>7</sub> | CID 5481968 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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